N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzodioxole moiety, and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the nitrobenzenesulfonyl group via sulfonation. The benzodioxole moiety is then attached through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE: Similar structure but with a furan ring instead of a benzodioxole moiety.
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE: Similar structure but without the dioxole ring.
Uniqueness
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole moiety, in particular, may enhance its interaction with certain biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7S2/c21-16(10-1-6-13-14(7-10)27-9-26-13)19-17-18-8-15(28-17)29(24,25)12-4-2-11(3-5-12)20(22)23/h1-8H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSIWMVJORMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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